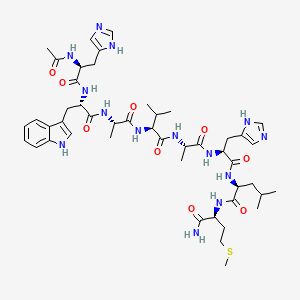

![molecular formula C49H64N12O9 B10846350 AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)

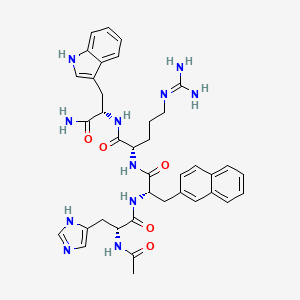

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 es un análogo peptídico cíclico de la melanotropina, específicamente diseñado para interactuar con los receptores de melanocortina. Este compuesto es conocido por su potente y selectiva actividad en varios subtipos de receptores de melanocortina, lo que lo convierte en una herramienta valiosa en el estudio de estos receptores y sus funciones fisiológicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 implica la síntesis peptídica en fase sólida (SPPS), un método común para producir péptidos. El proceso generalmente comienza con la unión del primer aminoácido a una resina sólida, seguida de la adición secuencial de aminoácidos protegidos. La estructura cíclica se logra mediante ciclación, que a menudo implica la formación de un puente de lactama entre las cadenas laterales del ácido aspártico y la lisina .

Métodos de Producción Industrial

La producción industrial de este compuesto sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados y las técnicas de purificación de alto rendimiento, como la cromatografía líquida de alto rendimiento (HPLC), se emplean para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: principalmente experimenta reacciones de sustitución, particularmente durante su síntesis. Los enlaces peptídicos se forman a través de la sustitución nucleofílica, donde el grupo amino de un aminoácido ataca el carbono carbonílico de otro .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis incluyen aminoácidos protegidos, agentes de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y agentes de desprotección como el ácido trifluoroacético (TFA). La ciclación a menudo se facilita mediante el uso de un método de alta dilución para evitar reacciones intermoleculares .

Productos Principales Formados

El producto principal formado es el péptido cíclico This compound , con posibles productos secundarios que incluyen péptidos lineales y secuencias incompletas, que generalmente se eliminan durante la purificación .

Aplicaciones Científicas De Investigación

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El compuesto ejerce sus efectos uniéndose a los receptores de melanocortina, que son receptores acoplados a proteínas G. Al unirse, activa la vía de la adenilato ciclasa, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc). Esta activación desencadena varios efectos posteriores, dependiendo del subtipo de receptor involucrado .

Comparación Con Compuestos Similares

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: es único debido a su alta selectividad y potencia en los receptores de melanocortina. Los compuestos similares incluyen:

MT-II (Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2): Un agonista no selectivo en los receptores de melanocortina.

SHU-9119: Un antagonista en los receptores de melanocortina, utilizado para estudiar la función del receptor.

Setmelanotida: Un fármaco peptídico cíclico aprobado para tratar la obesidad causada por trastornos genéticos que afectan la vía de la melanocortina.

Estos compuestos comparten similitudes estructurales pero difieren en su selectividad de receptores y perfiles farmacológicos, destacando la importancia de las modificaciones estructurales para determinar su actividad biológica .

Propiedades

Fórmula molecular |

C49H64N12O9 |

|---|---|

Peso molecular |

965.1 g/mol |

Nombre IUPAC |

(3R,6S,9S,17S,20S,23S)-9-[[(2S)-2-acetamidohexanoyl]amino]-3-benzyl-6-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,8,11,19,22-hexaoxo-1,4,7,12,18,21-hexazabicyclo[21.3.0]hexacosane-17-carboxamide |

InChI |

InChI=1S/C49H64N12O9/c1-3-4-16-36(55-29(2)62)44(65)58-39-25-42(63)52-20-11-10-18-35(43(50)64)56-45(66)37(23-31-26-53-34-17-9-8-15-33(31)34)59-48(69)41-19-12-21-61(41)49(70)40(22-30-13-6-5-7-14-30)60-46(67)38(57-47(39)68)24-32-27-51-28-54-32/h5-9,13-15,17,26-28,35-41,53H,3-4,10-12,16,18-25H2,1-2H3,(H2,50,64)(H,51,54)(H,52,63)(H,55,62)(H,56,66)(H,57,68)(H,58,65)(H,59,69)(H,60,67)/t35-,36-,37-,38-,39-,40+,41-/m0/s1 |

Clave InChI |

ZHWWUNQUSCAJKE-CQPWUTEUSA-N |

SMILES isomérico |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@H](NC(=O)[C@@H](NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |

SMILES canónico |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)

![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)